molecular formula C23H22N2S B2493740 (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))-1-naphthylamine CAS No. 1619-51-8

(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))-1-naphthylamine

Cat. No.: B2493740
CAS No.: 1619-51-8
M. Wt: 358.5
InChI Key: RWAKVVGBTSWTSC-UHFFFAOYSA-N
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Description

(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))-1-naphthylamine is a complex organic compound characterized by the presence of a tert-butyl group, a phenyl ring, a thiazole ring, and a naphthylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))-1-naphthylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the tert-butylphenyl group reacts with a halogenated thiazole.

    Attachment of the Naphthylamine Moiety: The final step involves the coupling of the thiazole-tert-butylphenyl intermediate with 1-naphthylamine through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylamine moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

    Substitution: The phenyl and naphthyl rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl and naphthyl rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Biological Probes: The compound can be used as a fluorescent probe for detecting specific biomolecules.

    Enzyme Inhibition:

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Dye Synthesis: It is used in the synthesis of dyes and pigments for various industrial applications.

    Polymer Additives: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and UV resistance.

Mechanism of Action

The mechanism of action of (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))-1-naphthylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))-1-aniline: Similar structure but with an aniline moiety instead of naphthylamine.

    (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))-1-phenylamine: Contains a phenylamine group instead of naphthylamine.

Uniqueness

(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))-1-naphthylamine is unique due to the presence of the naphthylamine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific interactions with molecular targets, such as in drug development and material science.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2S/c1-23(2,3)18-13-11-17(12-14-18)21-15-26-22(25-21)24-20-10-6-8-16-7-4-5-9-19(16)20/h4-15H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAKVVGBTSWTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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